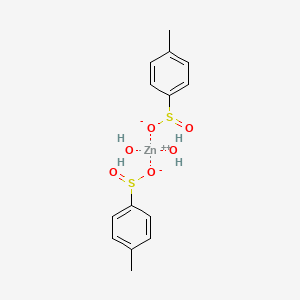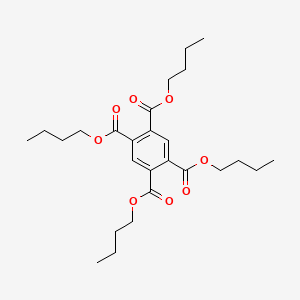
Lanthanum arsenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum arsenide is a crystalline solid compound with the molecular formula LaAs. It is known for its semiconductor properties and is used in various photo-optic applications . This compound is part of the larger family of lanthanide compounds, which are known for their unique electronic configurations and reactivity.
Métodos De Preparación
Lanthanum arsenide can be synthesized through various methods. One common synthetic route involves the direct combination of lanthanum and arsenic elements at high temperatures. The reaction typically takes place in a sealed environment to prevent contamination and ensure purity. Industrial production methods may involve the use of advanced techniques such as chemical vapor deposition (CVD) or molecular beam epitaxy (MBE) to produce high-quality this compound crystals .
Análisis De Reacciones Químicas
Lanthanum arsenide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound can react with oxygen to form lanthanum oxide and arsenic trioxide. Reduction reactions may involve the use of reducing agents such as hydrogen gas to convert this compound back to its elemental forms. Substitution reactions can occur when this compound reacts with halogens or other reactive species, leading to the formation of various lanthanum halides and arsenic compounds .
Aplicaciones Científicas De Investigación
Lanthanum arsenide has a wide range of scientific research applications. In chemistry, it is used as a semiconductor material in the development of electronic devices. In biology and medicine, this compound is being explored for its potential use in imaging and diagnostic tools due to its unique optical properties. In industry, this compound is used in the production of high-performance materials and components for various technological applications .
Mecanismo De Acción
The mechanism of action of lanthanum arsenide involves its interaction with light and other electromagnetic radiation. As a semiconductor, this compound can absorb and emit light at specific wavelengths, making it useful in photo-optic applications. The molecular targets and pathways involved in these processes are primarily related to the electronic structure of this compound, which allows it to interact with photons and generate electron-hole pairs .
Comparación Con Compuestos Similares
Lanthanum arsenide can be compared with other similar compounds such as gallium arsenide, indium arsenide, and aluminum arsenide. These compounds share similar semiconductor properties but differ in their electronic configurations and reactivity. This compound is unique due to its specific electronic structure and the presence of lanthanum, which imparts distinct optical and electronic properties. Other similar compounds include lanthanum phosphide and lanthanum antimonide, which also exhibit unique properties due to the presence of different anions .
Propiedades
Número CAS |
12255-04-8 |
|---|---|
Fórmula molecular |
AsLa |
Peso molecular |
213.8271 g/mol |
Nombre IUPAC |
arsanylidynelanthanum |
InChI |
InChI=1S/As.La |
Clave InChI |
RUEOHXYHAQIUNM-UHFFFAOYSA-N |
SMILES canónico |
[As]#[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-methanone](/img/structure/B13744928.png)
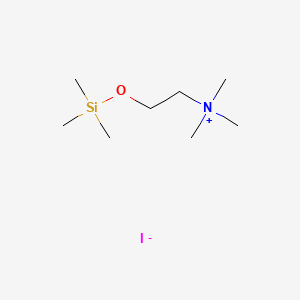

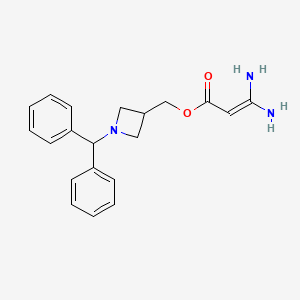

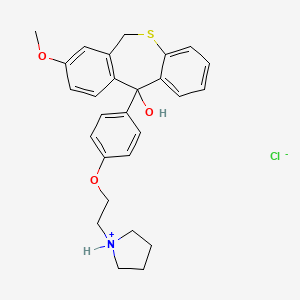

![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)


![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)
